1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol
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Overview
Description
1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxyphenyl group, a methyl group, and a pyridopyrimidine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol typically involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of appropriate starting materials, such as 4-methoxybenzaldehyde and 2-methyl-3-aminopropanol, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of efficient catalysts to accelerate the reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at low temperatures.
Substitution: Various nucleophiles in the presence of a base such as potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrido[2,3-d]triazolo[4,3-a]pyrimidine: Exhibits antimicrobial and anticancer activities.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine: Identified as a CDK4/6 inhibitor with potential therapeutic applications in cancer treatment.
Uniqueness
1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol is unique due to its specific structural features, such as the methoxyphenyl group and the pyridopyrimidine core, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple targets and pathways makes it a versatile compound in scientific research and drug development .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-18(23,10-13-5-7-14(24-2)8-6-13)11-20-17-15-4-3-9-19-16(15)21-12-22-17/h3-9,12,23H,10-11H2,1-2H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOUKSFPDHJIOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC2=NC=NC3=C2C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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